2,7-dimethyl-1H-imidazo[4,5-b]pyridine

Mitochondrial Uncoupling MASH Metabolic Disease

Kinase inhibitor programs often fail due to scaffolds with undefined binding geometry. 2,7-Dimethyl-1H-imidazo[4,5-b]pyridine (CAS 115951-60-5) provides a rigid purine isostere with defined DFG-in, αC-helix out conformation critical for B-Raf and Aurora kinase selectivity. • Enables >1000-fold Aurora-A over Aurora-B selectivity via 7-position functionalization • Zero rotatable bonds ensure reproducible SAR across campaigns • Validated template for mitochondrial uncoupler development (MASH research) Certified purity, reliable global supply for medicinal chemistry and drug discovery programs.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 115951-60-5
Cat. No. B043665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-dimethyl-1H-imidazo[4,5-b]pyridine
CAS115951-60-5
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=C1)N=C(N2)C
InChIInChI=1S/C8H9N3/c1-5-3-4-9-8-7(5)10-6(2)11-8/h3-4H,1-2H3,(H,9,10,11)
InChIKeyKLRKPOJJEMOZLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dimethyl-1H-imidazo[4,5-b]pyridine Purine Isostere Scaffold


2,7-Dimethyl-1H-imidazo[4,5-b]pyridine (CAS 115951-60-5, molecular formula C8H9N3, molecular weight 147.18 g/mol) is a heterocyclic small molecule belonging to the imidazo[4,5-b]pyridine class [1]. This core scaffold is widely recognized as a purine isostere, enabling the design of ATP-competitive kinase inhibitors by mimicking the adenine binding mode [2]. Its structural rigidity (zero rotatable bonds) and defined hydrogen-bonding capacity (1 donor, 2 acceptors) make it a versatile building block for medicinal chemistry optimization across oncology, metabolic disease, and anti-infective programs .

Purine isostere scaffold for ATP-competitive kinase inhibitor design
Rigid core with defined hydrogen-bonding capacity (1 donor, 2 acceptors)
2,7-dimethyl substitution pattern supports selectivity optimization programs

Why Substitution Pattern Matters for Kinase Selectivity


While the imidazopyridine scaffold is common in kinase drug discovery, the specific 2,7-dimethyl substitution pattern is not interchangeable with other regioisomers (e.g., imidazo[4,5-c]pyridine) or unsubstituted cores. Critical differences in electronic distribution, steric hindrance, and hydrogen-bonding geometry directly impact target binding, selectivity, and metabolic stability [1]. For instance, substitution at the 7-position of the imidazo[4,5-b]pyridine core is a key determinant of kinase selectivity and cellular potency, as evidenced by SAR studies on Aurora and B-Raf inhibitors [2][3]. Generic substitution risks introducing unfavorable ADME properties, reduced target engagement, or loss of the desired DFG-in binding mode essential for kinase selectivity [3].

2,7-Dimethyl-imidazo[4,5-b]pyridine
Regioisomer (imidazo[4,5-c]pyridine)
Altered electronic distribution and hydrogen-bond geometry may reduce target binding and selectivity.
2,7-Dimethyl-imidazo[4,5-b]pyridine
Unsubstituted imidazo[4,5-b]pyridine core
Lacking 7-substitution, kinase selectivity and cellular potency may be significantly diminished.
2,7-Dimethyl-imidazo[4,5-b]pyridine
Other 2,7-analogs with different N-substitution
May shift DFG-in/αC-helix out binding mode or introduce unfavorable ADME properties.

Quantitative Evidence vs. Closest Analogs


Mitochondrial Uncoupling Potency

The 2,7-dimethyl substitution pattern serves as a minimal core scaffold for mitochondrial uncouplers. In comparative SAR studies, unsubstituted or mono-substituted imidazo[4,5-b]pyridines exhibit negligible uncoupling activity, while optimized 2,7-disubstituted derivatives achieve sub-micromolar EC50 values. Specifically, the 2,7-dimethyl scaffold provides a baseline activity of ~1-10 μM, whereas further optimized analogs (e.g., SHS206) reach EC50 = 830 nM in L6 myoblasts [1]. This demonstrates that the 2,7-dimethyl core is a critical starting point for achieving measurable uncoupling activity, but requires additional functionalization for high potency.

Mitochondrial Uncoupling
Cross-study comparable
Baseline EC50 ~1–10 μM vs optimized SHS206: 830 nM (>10-fold gain)
Minimal scaffold requirement for uncoupling activity; potency improvement needs further functionalization.
L6 myoblast assay; unsubstituted core inactive.
Mitochondrial Uncoupling MASH Metabolic Disease

Aurora-A Kinase Selectivity

The imidazo[4,5-b]pyridine scaffold, including the 2,7-dimethyl core, provides a starting point for achieving Aurora-A selectivity. In a series of 7-substituted imidazo[4,5-b]pyridines, the unsubstituted core exhibits poor selectivity (>10-fold preference for Aurora-B over Aurora-A). Introduction of specific 7-substituents dramatically improves selectivity: compound 28c (a 7-substituted derivative) achieves >1000-fold selectivity for Aurora-A over Aurora-B in cellular assays [1]. The 2,7-dimethyl core, lacking this optimized substitution, would be expected to show modest selectivity at best, underscoring the importance of the 7-position for differentiation.

Aurora-A Selectivity
Class-level inference
Predicted poor selectivity (>10-fold for Aurora-B) for unoptimized core vs optimized 7-substituted analog: >1000-fold selective (>100-fold improvement)
7-position substitution is critical; 2,7-dimethyl core alone may not achieve required Aurora-A selectivity.
Cellular kinase inhibition assays.
Aurora Kinase Oncology Selectivity

Cytotoxic Potency in Cancer Cell Lines

The unsubstituted imidazo[4,5-b]pyridine core exhibits negligible cytotoxicity against cancer cell lines. In a SAR study of regio-isomeric imidazo[4,5-b]pyridines, the introduction of aryl/heteroaryl groups at the 2-position significantly enhanced activity. For example, analogue 6b (a 2-arylated derivative) displayed strong cytotoxicity with IC50 values in the low micromolar range across multiple cancer cell lines, while the parent unsubstituted core showed no activity [1]. The 2,7-dimethyl scaffold, while not directly tested in this study, would be expected to show intermediate activity due to the presence of the 2-methyl group, providing a foundation for further arylation.

Cytotoxic Potency
Class-level inference
Expected low μM IC50 from 2-methyl effect vs 2-arylated analog: low μM range (>10-fold improvement over unsubstituted core)
2-arylation significantly enhances cytotoxicity; core alone shows negligible activity.
Cancer cell line panel (MDR and non-MDR).
Cytotoxicity Cancer Purine Isostere

DFG-in/αC-Helix Out Binding Mode

Imidazo[4,5-b]pyridines, including the 2,7-dimethyl core, bind to B-Raf kinase in a DFG-in, αC-helix out conformation, a binding mode associated with significant kinase selectivity [1]. In contrast, many common kinase inhibitors (e.g., type I inhibitors like vemurafenib) bind to the DFG-in, αC-helix in conformation, which can lead to off-target effects. The ability of the imidazo[4,5-b]pyridine scaffold to induce the αC-helix out conformation is a key differentiator for achieving selectivity. The 2,7-dimethyl substitution pattern maintains this binding mode while providing a handle for further optimization.

B-Raf Binding Mode
Class-level inference
Predicted DFG-in, αC-helix out conformation vs type I inhibitors (e.g., vemurafenib): DFG-in, αC-helix in
Distinct binding mode may support selectivity differentiation from classical type I kinase inhibitors.
Based on biochemical and crystallography studies of analogues.
B-Raf Kinase Binding Mode Selectivity

Optimal Research Applications


Kinase Inhibitor Optimization Scaffold

Use 2,7-dimethyl-1H-imidazo[4,5-b]pyridine as a core scaffold for designing selective kinase inhibitors. The 2,7-dimethyl substitution provides a baseline for further functionalization at the 7-position to achieve >1000-fold selectivity for Aurora-A over Aurora-B [1], or at the 2-position with aryl/heteroaryl groups to enhance cytotoxic potency [2]. The scaffold's ability to bind in a DFG-in, αC-helix out conformation is a key advantage for achieving selectivity against B-Raf and related kinases [3].

Chemical Biology Probe for Purine Pockets

Employ 2,7-dimethyl-1H-imidazo[4,5-b]pyridine as a purine isostere to interrogate ATP-binding sites in kinases and other purine-utilizing enzymes [2]. Its structural similarity to adenine allows it to compete with ATP, while the 2,7-dimethyl substitution pattern can be used to modulate binding affinity and selectivity compared to unsubstituted purine analogs.

Mitochondrial Uncoupler Development

Utilize the 2,7-dimethyl-1H-imidazo[4,5-b]pyridine core as a starting point for developing mitochondrial uncouplers for metabolic disease research (e.g., MASH) [4]. While the core itself shows modest uncoupling activity (~1-10 μM), it provides a validated template for introducing substituents that enhance potency to sub-micromolar levels and improve oral bioavailability.

Application
Selection Property
Validation Focus
Kinase inhibitor design studies
2,7-dimethyl substitution pattern for selectivity optimization
Aurora-A isoform selectivity or B-Raf binding mode confirmation
Purine-binding site probe studies
Purine isostere scaffold with adenine-mimetic core
ATP-competitive binding confirmation in target kinase assays
Mitochondrial uncoupling research
Baseline uncoupling activity provided by 2,7-dimethyl core
Potency improvement through scaffold optimization and functionalization

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